3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea
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Description
3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1,1-diphenylurea is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.455. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Enzyme Inhibition
A significant aspect of the scientific applications of this compound relates to its role in drug metabolism and enzyme inhibition. For instance, compounds with pyrazole-pyridine scaffolds, similar to the chemical , have been studied for their selectivity and potency as inhibitors of Cytochrome P450 (CYP) enzymes, which play a critical role in drug metabolism. Such inhibitors are crucial for understanding and predicting drug-drug interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry and Medicinal Chemistry
The compound and its analogs have been extensively studied within the realm of heterocyclic chemistry, focusing on their synthesis, properties, and applications in medicinal chemistry. For example, the diversity and complexity of pyrazole-pyridine compounds have been highlighted, showcasing their versatility in forming complex compounds with various properties and potential biological and electrochemical activities (Boča et al., 2011).
Kinase Inhibition
These compounds are also explored for their potential in kinase inhibition, which is a vital area in drug development, especially in cancer therapy. Pyrazolo[3,4-b]pyridine, a closely related scaffold, has demonstrated versatility in interacting with kinases through multiple binding modes, making it an attractive target for developing new kinase inhibitors (Wenglowsky, 2013).
Antifungal Applications
Additionally, research into the antifungal applications of small molecules against pathogens like Fusarium oxysporum highlights the potential of compounds within this chemical class for addressing plant diseases, indicating their broader utility beyond human health (Kaddouri et al., 2022).
Synthetic Pathways and Catalysis
The compound's relevance extends into synthetic chemistry, where its structural motifs are used as precursors or intermediates in the synthesis of other complex molecules. For example, the synthesis of pyranopyrimidine derivatives employs hybrid catalysts, showcasing the importance of these compounds in facilitating chemical reactions and creating new molecules with potential pharmaceutical applications (Parmar et al., 2023).
Properties
IUPAC Name |
3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-27-17-19(16-26-27)22-14-18(12-13-24-22)15-25-23(29)28(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-14,16-17H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGAQVCRVIYFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.